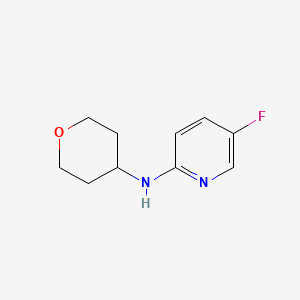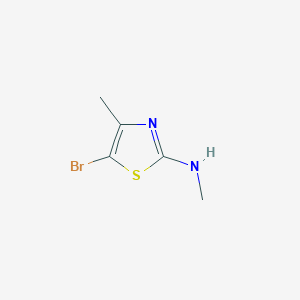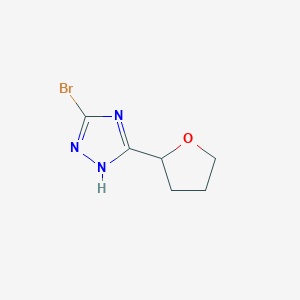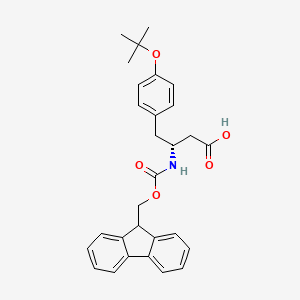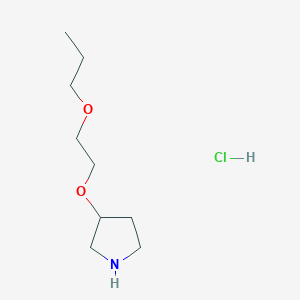
3-(2-Propoxyethoxy)pyrrolidine hydrochloride
説明
3-(2-Propoxyethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClNO2 . It has an average mass of 209.714 Da and a mono-isotopic mass of 209.118256 Da . This product is intended for research use only.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 3-(2-Propoxyethoxy)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring attached to a propoxyethoxy group .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the functional groups present in the molecule . The structure-activity relationship (SAR) analysis revealed that the substituent on the phenyl ketone influences the biological activity .科学的研究の応用
Synthesis of Pyrrolidine and Piperidine Alkanoic Acid Hydrochlorides
- Researchers have developed methods for synthesizing various pyrrolidine and piperidine alkanoic acid hydrochlorides, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, using hydrogenation and acidic hydrolysis techniques. These compounds find application in the synthesis of more complex organic molecules (Tsui & Wood, 1979).
Chemistry and Applications of Pyrrolidines
- Pyrrolidines, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, demonstrate significant biological effects and are used in medicine, dyes, and agrochemical substances. Understanding their chemistry is essential for advancing scientific and industrial applications (Żmigrodzka et al., 2022).
Organometallic Complexes Involving Pyrrolidine Compounds
- Research into the creation of organometallic complexes with pyrrolidine rings, including derivatives of 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, has shown potential applications in catalysis and material science (Singh et al., 2003).
Electroanalytic and Spectroscopic Properties of Pyrrolidine Derivatives
- Studies have explored the electroanalytic and spectroscopic properties of N-linked polybispyrroles based on pyrrolidine derivatives, showing potential in electrochromic materials and ion sensors (Mert, Demir, & Cihaner, 2013).
Synthetic Strategies Involving Pyrrolidine Molecules
- Advances in synthetic methods for creating various pyrrolidine molecules, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, have been explored for their potential in medicinal chemistry and organic synthesis (Smaliy et al., 2011).
Applications in Organic Synthesis and Bioactive Compound Development
- Research on pyrrolidines, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, has focused on their use as starting materials in organic synthesis for developing bioactive compounds (Alves, 2007).
Polymer Chemistry Involving Pyrrolidine Derivatives
- Studies in polymer chemistry have utilized pyrrolidine derivatives, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, for the development of conducting polymers with applications in various industries (Blinova et al., 2007).
特性
IUPAC Name |
3-(2-propoxyethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-5-11-6-7-12-9-3-4-10-8-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKITBONSNGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Propoxyethoxy)pyrrolidine hydrochloride | |
CAS RN |
1219981-28-8 | |
| Record name | Pyrrolidine, 3-(2-propoxyethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



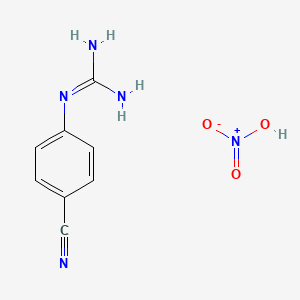
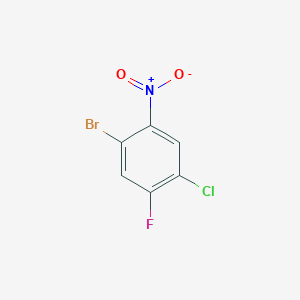
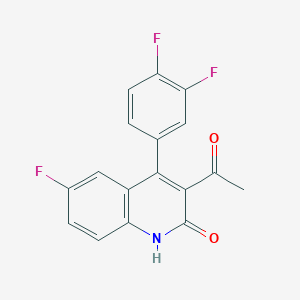
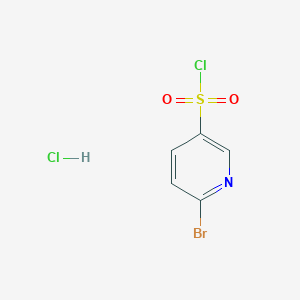
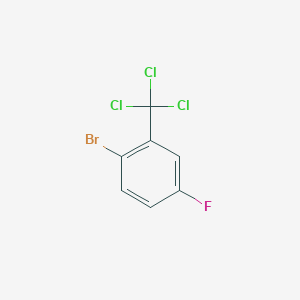
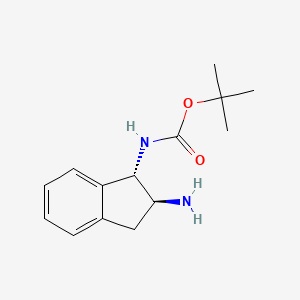
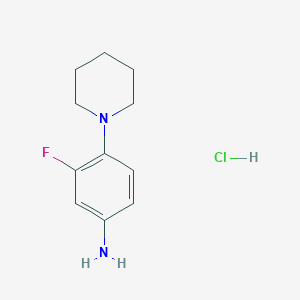
![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
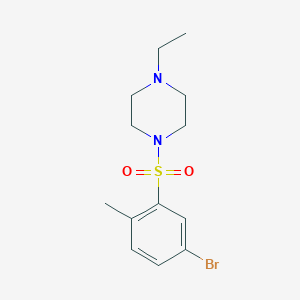
![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)
